Dilaurylglycerosulfate
Description
Dilaurylglycerosulfate (CAS: 99387-94-7) is an anionic surfactant with the molecular formula C₂₇H₅₆O₆S and a molecular weight of 508.8 g/mol . It is primarily employed as a co-emulsifier in diagnostic tests for lipase determination. Lipase activity assays require a stable oil-water interface to maximize catalytic efficiency, and mechanical emulsification methods (e.g., stirring) often fail to provide sufficient surface area . This compound stabilizes this interface, enabling consistent and reproducible lipase activity measurements. Its structure consists of a glycerol backbone esterified with two lauryl (C12) chains and a sulfate group, conferring amphiphilic properties critical for emulsification .
Commercial preparations, such as those from MedChemExpress (MCE) and Roche Diagnostics, ensure high purity (>98%) and stability when stored at 2–8°C . The compound is widely validated in research and diagnostics, with applications cited in protocols published by Nature, Cell, and Science .
Properties
Molecular Formula |
C27H56O6S |
|---|---|
Molecular Weight |
508.8 g/mol |
IUPAC Name |
2,3-didodecoxypropyl hydrogen sulfate |
InChI |
InChI=1S/C27H56O6S/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27(26-33-34(28,29)30)32-24-22-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,28,29,30) |
InChI Key |
YRGBJPWCSAZWNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCC(COS(=O)(=O)O)OCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Dilaurylglycerosulfate is synthesized through the esterification of glycerol with lauric acid, followed by sulfonation. The reaction typically involves the following steps:
Esterification: Glycerol reacts with lauric acid in the presence of a catalyst such as sulfuric acid to form dilaurylglycerol.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification and sulfonation processes. High-speed stirring, shaking, and ultrasonic treatment are employed to ensure stable emulsification and minimize experimental errors .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the lauryl chains, leading to the formation of carboxylic acids.
Reduction: The sulfate group can be reduced to a sulfide under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products:
Oxidation: Lauric acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
Dilaurylglycerosulfate has a wide range of applications in scientific research:
Biology: Employed in studies involving lipid metabolism and enzyme kinetics.
Medicine: Utilized in diagnostic tests for conditions related to lipid metabolism disorders.
Industry: Applied in the formulation of emulsions and surfactants for various industrial processes.
Mechanism of Action
Dilaurylglycerosulfate acts as an emulsifier by increasing the surface area of the reaction interface. The compound has both hydrophilic (sulfate group) and hydrophobic (lauryl chains) regions, allowing it to stabilize emulsions by reducing surface tension. This stabilization enhances the catalytic activity and specificity of lipase enzymes in diagnostic assays .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below contrasts Dilaurylglycerosulfate with other surfactants commonly used in enzymatic assays:
| Compound | Chemical Class | Charge | Molecular Weight (g/mol) | Key Structural Features | Primary Application in Diagnostics |
|---|---|---|---|---|---|
| This compound | Glycerol sulfate ester | Anionic | 508.8 | Two C12 chains, sulfate group | Lipase assays (co-emulsifier) |
| Tween 20 | Polyoxyethylene sorbitan ester | Non-ionic | 1227.5 | Polyethylene glycol, lauric acid | Protein solubilization, ELISA |
| Triton X-100 | Polyethylene glycol phenyl ether | Non-ionic | 647.0 | Aromatic ring, PEG chain | Membrane protein extraction |
| Sodium Cholate | Bile acid derivative | Anionic | 430.6 | Steroid backbone, hydroxyl groups | Lipase assays, membrane protein solubilization |
| CHAPSO | Zwitterionic sulfobetaine | Zwitterionic | 630.9 | Sulfobetaine head, C12 chain | Membrane protein stabilization |
Performance in Lipase Assays
- This compound vs. Sodium Cholate :
Both are anionic, but sodium cholate’s rigid steroid backbone forms smaller micelles compared to this compound’s flexible glycerol-based structure. This flexibility allows this compound to stabilize larger interfacial areas, enhancing lipase activity . Sodium cholate may disrupt protein-lipid interactions due to its higher critical micelle concentration (CMC) . - This compound vs. Non-ionic Surfactants (Tween 20, Triton X-100): Non-ionic surfactants lack charge-mediated interactions with lipase, reducing their ability to maintain enzyme specificity. Triton X-100’s aromatic ring can denature proteins, making it unsuitable for sensitive assays .
Stability and Compatibility
This compound retains stability for 12 months at 2–8°C , outperforming zwitterionic detergents like CHAPSO, which require stricter storage conditions . Its compatibility with bile salts (e.g., deoxycholate) further enhances its utility in multi-component assays .
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